5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine
Description
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS: 1446002-35-2) is a halogenated and sulfonated pyridine derivative with the molecular formula C₆H₅BrFNO₂S and a molecular weight of 254.08 g/mol . The compound features a pyridine ring substituted with bromine at position 5, fluorine at position 3, and a methylsulfonyl group (-SO₂CH₃) at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRCENTMVWGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization via Halogenation and Fluorination
This approach involves starting from a suitably substituted pyridine precursor, such as 2-methyl-3-amino-5-bromopyridine, which undergoes diazotization followed by fluorination to introduce the fluorine atom selectively at the 3-position. Subsequently, bromination at the 5-position yields the desired compound.
Diazotization and Fluorination:
- Dissolve 2-methyl-3-amino-5-bromopyridine in a fluoroboric acid aqueous solution (40-60% concentration).
- Add an alkyl nitrite (preferably isoamyl nitrite) dropwise at low temperatures (-20°C to 10°C) to generate diazonium salts.
- Maintain reaction temperature between 25°C and 60°C to promote decomposition of diazonium fluoroborate, releasing fluorine and forming 3-fluoro derivatives.
- The reaction is typically conducted under mild conditions, with reaction times around 0.8–1.2 hours.
Bromination at the 5-Position:
- After fluorination, introduce a bromination reagent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.
- Control temperature (0°C to room temperature) to favor selective substitution at the 5-position.
- The reaction proceeds via electrophilic aromatic substitution, yielding 5-bromo-3-fluoro-2-methylpyridine.
Introduction of the Methylsulfonyl Group:
- The methylsulfonyl group can be introduced through oxidation of a methylthio precursor or directly via sulfonylation.
- React the methylpyridine derivative with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
- Conduct the sulfonylation at low temperature to prevent overreaction.
- Utilizes readily available reagents.
- Mild reaction conditions.
- Suitable for scale-up.
Multi-Step Synthesis via Intermediate Formation
This method involves synthesizing the pyridine core with the desired substituents through stepwise transformations, starting from commercially available precursors like 2-methoxy-5-aminopyridine.
Preparation of 2-Methoxy-5-fluoropyridine:
- Diazotize 2-methoxy-5-aminopyridine using sodium nitrite in acid.
- React with a fluorination reagent such as Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 5-position.
Bromination at the 5-Position:
- Brominate the fluorinated intermediate with NBS under controlled conditions (e.g., in acetonitrile at 0°C).
- This yields 2-methoxy-5-bromo-5-fluoropyridine, which can be further functionalized.
Substitution with Methylsulfonyl Group:
- Convert the methyl group at the 2-position to methylsulfonyl via oxidation.
- React with methylsulfonyl chloride in the presence of a base, under mild conditions.
Note: This pathway benefits from high selectivity and the use of well-understood reactions, making it suitable for industrial synthesis.
Alternative Route: Cross-Coupling and Functional Group Transformations
Leveraging modern cross-coupling techniques, such as Suzuki or Stille reactions, allows for the assembly of the pyridine ring with precise control over substitution patterns.
Preparation of Halogenated Pyridine Precursors:
- Synthesize or obtain halogenated pyridine derivatives (e.g., 5-bromo-3-fluoro-2-methylpyridine).
Coupling with Sulfonyl Precursors:
- Use palladium-catalyzed cross-coupling to attach methylsulfonyl groups or their precursors.
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- Perform selective oxidation or substitution to install the methylsulfonyl group at the 2-position.
- High regioselectivity.
- Compatibility with various functional groups.
- Suitable for complex molecule synthesis.
Research Findings and Notes
- The patent literature indicates that diazotization followed by fluorination using alkyl nitrites (preferably isoamyl nitrite) is a promising route, offering high yields and operational safety.
- Bromination using NBS under controlled conditions provides regioselective substitution at the 5-position.
- The methylsulfonyl group can be introduced via oxidation of methylthio intermediates or direct sulfonylation, with reaction conditions optimized to prevent overreaction or degradation.
- Modern cross-coupling techniques, such as Suzuki reactions, facilitate the assembly of complex pyridine derivatives with high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various sulfone or sulfide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogs: Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups at position 2 enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Biological Activity : Methylsulfonyl groups in para positions (e.g., 2-Bromo-5-(methylsulfonyl)pyridine) are associated with COX-2 inhibitory activity (IC₅₀ ~0.07–0.08 µM in related compounds) .
- Regioselectivity : Ortho-substituted sulfonyl groups (as in the target compound) exhibit higher reactivity in nucleophilic additions compared to meta-substituted analogs .
Functional Analogs: Sulfonyl-Containing Heterocycles
Compounds with sulfonyl groups but differing core structures include:
Key Differences :
- Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., 5-Bromo-2-(methylsulfonyl)pyrimidine) often target nucleotide-binding proteins due to their structural mimicry of purines .
- Chlorosulfonyl Reactivity : The sulfonyl chloride group in 5-Bromo-6-chloropyridine-3-sulfonyl chloride enables facile conjugation with amines or alcohols, unlike the methylsulfonyl group in the target compound .
Biological Activity
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, fluorine, and a methylsulfonyl group. These substituents enhance its lipophilicity and bioavailability, making it a valuable scaffold for drug design. The methylsulfonyl group acts as a hydrogen bond acceptor, improving binding affinity to target proteins.
| Structural Component | Functionality |
|---|---|
| Bromine | Increases lipophilicity |
| Fluorine | Enhances metabolic stability |
| Methylsulfonyl group | Acts as hydrogen bond acceptor |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), an enzyme crucial for cell division. By inhibiting PLK4, this compound may disrupt cancer cell proliferation, presenting a potential therapeutic avenue for cancer treatment. The compound's ability to selectively bind to the active site of PLK4 prevents substrate binding and subsequent catalytic activity, highlighting its significance in cancer biology.
Interaction with Other Biomolecules
The compound also exhibits interactions with various enzymes and proteins through non-covalent forces such as hydrogen bonding and van der Waals interactions. This versatility allows it to act as a precursor for synthesizing other biologically active compounds, including enzyme inhibitors and receptor modulators .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of PLK4 : Disruption of normal cell cycle progression in cancer cells.
- Binding Interactions : Formation of non-covalent interactions with target biomolecules, influencing their activity.
These mechanisms suggest that the compound could be pivotal in developing targeted therapies for cancers characterized by aberrant PLK4 activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibits PLK4 with an IC50 value indicating significant potency against cancer cell lines.
- Comparative Analysis : When compared to non-fluorinated analogs, the fluorinated structure of this compound showed enhanced bioavailability and metabolic stability, making it a superior candidate for further development.
Applications in Drug Development
Given its biological properties, this compound has potential applications in:
- Cancer Therapeutics : As an inhibitor of PLK4, it offers a promising approach to treating certain cancers.
- Drug Design : Its structural features can serve as a starting point for synthesizing new compounds with tailored biological activities.
- Research Tool : It can be utilized in biochemical assays to study enzyme functions and interactions within cellular pathways .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine?
- Methodological Answer : A plausible route involves halogenation and sulfonylation steps. For example, copper-catalyzed reactions (e.g., CuI in DMF under inert atmosphere) are effective for introducing fluorinated and sulfonyl groups, as demonstrated in the synthesis of analogous compounds like 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine. Key steps include controlled temperature (60–70°C), inert conditions, and purification via ethyl acetate extraction and sodium sulfate drying .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Store at room temperature in a dry, well-ventilated area. Refer to safety data sheets (SDS) for halogenated pyridines, which highlight risks of irritation and recommend emergency measures (e.g., rinsing for eye exposure) .
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer : Combine LCMS for molecular ion detection ([M+H]+ analysis) and NMR for substituent positioning. For example, LCMS data (e.g., [M+H] = 244 in related compounds) and <sup>19</sup>F/<sup>1</sup>H NMR chemical shifts help verify fluorinated and sulfonyl groups .
Advanced Research Questions
Q. How do methylsulfonyl and fluoro substituents influence regioselectivity in pyridine reactions?
- Methodological Answer : The electron-withdrawing methylsulfonyl group meta-directs electrophiles, while the fluoro substituent ortho/para-directs. Computational studies (e.g., DFT) and experimental cross-coupling data (e.g., Suzuki reactions on fluoropyridines) can predict/reactivity. For example, fluoropyridines show enhanced stability in Negishi couplings due to reduced electron density .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Systematic variation of temperature, catalyst loading, and reaction time is critical. For instance, increasing temperature from 60°C to 70°C in CuI-mediated reactions boosted yields from 75% to 82% in a related synthesis. Design of experiments (DoE) can identify optimal parameters .
Q. What challenges arise in achieving high purity, and how are they resolved?
- Methodological Answer : Halogenated pyridines often form byproducts during sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using DCM/hexane) effectively isolates the target compound. Purity >95% is confirmed by HPLC .
Q. What role does the methylsulfonyl group play in modifying electronic properties?
- Methodological Answer : The methylsulfonyl group decreases ring electron density, as shown by Hammett σm values. This enhances resistance to nucleophilic attack but facilitates electrophilic substitution at specific positions. Spectroscopic data (e.g., IR stretching for S=O) and computational modeling (Mulliken charges) validate these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
